2-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]quinoxaline
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Overview
Description
2-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]quinoxaline is a complex organic compound that features a quinoxaline core linked to a piperazine ring, which is further substituted with a thiadiazole moiety
Mechanism of Action
Target of Action
The primary target of 2-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]quinoxaline is the 5-HT1A receptor . This receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). It is a G protein-coupled receptor (GPCR) that is coupled to Gi/Go and is located in various regions of the brain .
Mode of Action
The compound interacts with its target, the 5-HT1A receptor, by acting as an agonist or antagonist . This means it can either increase or decrease the activity of the receptor. The exact mode of action depends on the specific derivative of the compound .
Biochemical Pathways
The activation or inhibition of the 5-HT1A receptor by this compound can affect various biochemical pathways. These include the serotonergic pathway , which is involved in mood regulation, and the dopaminergic pathway , which is involved in reward and pleasure responses .
Result of Action
The molecular and cellular effects of this compound’s action depend on whether it acts as an agonist or antagonist at the 5-HT1A receptor. As an agonist, it could help increase serotonergic activity and potentially have antidepressant effects. As an antagonist, it could decrease serotonergic activity and potentially have different neurological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]quinoxaline typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoxaline core, which can be achieved through the condensation of o-phenylenediamine with a suitable diketone, such as glyoxal. The resulting quinoxaline is then subjected to acylation using a suitable acylating agent to introduce the carbonyl group.
Next, the piperazine ring is introduced via nucleophilic substitution reactions. The thiadiazole moiety is often synthesized separately through the cyclization of thiosemicarbazide with appropriate reagents like phosphorus oxychloride. Finally, the thiadiazole is coupled with the piperazine-quinoxaline intermediate under suitable conditions, such as in the presence of a base like triethylamine, to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]quinoxaline can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones under strong oxidative conditions.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or alkyl halides can be used in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, 2-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]quinoxaline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties. The presence of the thiadiazole and piperazine moieties suggests possible activity against certain diseases, including cancer and infectious diseases.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its unique structure makes it a valuable component in the design of advanced materials.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]benzimidazole
- 2-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]pyridine
- 2-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]pyrazine
Uniqueness
Compared to these similar compounds, 2-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]quinoxaline is unique due to the presence of the quinoxaline core, which provides additional sites for interaction with biological targets and enhances its potential as a therapeutic agent. The combination of the thiadiazole, piperazine, and quinoxaline moieties in a single molecule offers a versatile scaffold for the development of new drugs and materials.
Properties
IUPAC Name |
quinoxalin-2-yl-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6OS/c22-15(13-9-16-11-3-1-2-4-12(11)18-13)21-7-5-20(6-8-21)14-10-17-23-19-14/h1-4,9-10H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVUOGUJORJUBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSN=C2)C(=O)C3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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